N-(Methoxymethyl)acrylamide

Cellulose modification Etherification kinetics Reactive monomer selection

N-(Methoxymethyl)acrylamide (NMMA, CAS 3644-11-9) is a bifunctional acrylamide derivative with molecular formula C5H9NO2 and molecular weight 115.13 g/mol. It exists as a colorless to light yellow liquid at room temperature with density 1.05 g/cm³ (20/20), flash point 88°C, and boiling point 92°C at 0.1 mmHg.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 3644-11-9
Cat. No. B3051846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methoxymethyl)acrylamide
CAS3644-11-9
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCOCNC(=O)C=C
InChIInChI=1S/C5H9NO2/c1-3-5(7)6-4-8-2/h3H,1,4H2,2H3,(H,6,7)
InChIKeyULYOZOPEFCQZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Methoxymethyl)acrylamide (CAS 3644-11-9): Technical Specifications and Procurement Overview for NMMA Monomer


N-(Methoxymethyl)acrylamide (NMMA, CAS 3644-11-9) is a bifunctional acrylamide derivative with molecular formula C5H9NO2 and molecular weight 115.13 g/mol . It exists as a colorless to light yellow liquid at room temperature with density 1.05 g/cm³ (20/20), flash point 88°C, and boiling point 92°C at 0.1 mmHg . The compound contains an acryloyl group for radical copolymerization with vinyl monomers and a methoxymethyl side group enabling latent self-crosslinking upon water evaporation or under acidic/thermal conditions [1]. NMMA is typically stabilized with MEHQ (4-methoxyphenol) to prevent premature polymerization during storage, requiring refrigerated conditions (0–10°C) . Its high water solubility of 312.8 g/L at 25°C distinguishes it from many other acrylamide derivatives and facilitates aqueous polymerization processes .

Why N-(Methoxymethyl)acrylamide Cannot Be Replaced by N-Methylolacrylamide or N-Isopropylacrylamide in Aqueous Self-Crosslinking Systems


N-(Methoxymethyl)acrylamide occupies a unique functional niche among acrylamide derivatives due to the specific reactivity profile of its methoxymethyl ether group. Direct substitution with N-methylolacrylamide (NMA) fails in alcoholysis-based manufacturing processes because NMA undergoes premature crosslinking during the alcoholysis step, rendering the intermediate product unusable, whereas NMMA remains stable and enables controlled crosslinking only in the final dry state [1]. Substitution with non-crosslinking acrylamides such as N-isopropylacrylamide (NIPAM) eliminates the self-crosslinking functionality entirely, requiring separate crosslinker addition that increases formulation complexity and may introduce cytotoxicity concerns in biomedical applications [2]. Even among N-alkoxymethyl acrylamides, reactivity differences are quantifiable: the etherifying agent reactivity order follows NMA > NMMA > N-methoxymethylmethacrylamide (NMMAm), meaning that process conditions optimized for NMMA will not translate directly to analogs [3]. These distinctions necessitate compound-specific sourcing.

N-(Methoxymethyl)acrylamide Comparative Performance Evidence: Quantified Differentiation from Closest Analogs


Reactivity Ranking: NMA vs NMMA vs NMMAm in Cellulose Etherification

In a head-to-head comparison of etherifying agents for producing acrylamidomethylated cellulose (AMC), the reactivity follows the quantitative order: N-methylolacrylamide (NMA) > N-(methoxymethyl)acrylamide (NMMA) > N-methoxymethylmethacrylamide (NMMAm) [1]. This ranking was established under identical reaction conditions in acidic medium using both pad-dry-cure and pad-batch techniques.

Cellulose modification Etherification kinetics Reactive monomer selection

Process Compatibility: NMMA vs NMA in Poly(vinyl alcohol) Alcoholysis

A direct comparative study of vinyl acetate copolymerization with N-(methoxymethyl)-acrylamide (NMMA) versus N-methylol-acrylamide (NMA) revealed a critical process compatibility difference: NMMA-modified PVALs remain uncrosslinked during the alcoholysis step and in aqueous solution, enabling controlled crosslinking only in the final dry state with ammonium chloride catalyst [1]. In contrast, NMA cannot be used for this purpose because premature crosslinking occurs during alcoholysis, rendering the intermediate unprocessable [1].

Poly(vinyl alcohol) modification Self-crosslinking polymers Alcoholysis stability

Water Solubility Differentiation: NMMA vs Typical Acrylamide Derivatives

N-(Methoxymethyl)acrylamide exhibits water solubility of 312.8 g/L at 25°C , with a calculated log Kow of -0.56 indicating strong hydrophilic character . This high aqueous solubility facilitates homogeneous aqueous polymerization and emulsion copolymerization without requiring organic co-solvents.

Aqueous polymerization Monomer solubility Emulsion formulation

Copolymerization Reactivity Ratios: Structure-Activity Relationship for N-Alkoxymethyl Acrylamides

For the structurally analogous N-(n-butoxymethyl)-acrylamide (NBMA), monomer reactivity ratios with vinyl acetate have been quantitatively determined as r1 = 8 (NBMA) and r2 = 0.095 (vinyl acetate) [1]. Modification with N-(methoxymethyl)-acrylamide (NMMA) demonstrates similar performance characteristics in the same PVAL modification system [1].

Copolymerization kinetics Reactivity ratio Vinyl acetate copolymer

Validated Application Scenarios for N-(Methoxymethyl)acrylamide Based on Comparative Evidence


Self-Crosslinkable Poly(vinyl alcohol) (PVAL) Production via Alcoholysis Route

N-(Methoxymethyl)acrylamide is uniquely suited for producing self-crosslinkable PVAL via vinyl acetate copolymerization followed by alcoholysis. As demonstrated by Moritani and Okaya, NMMA remains stable during the alcoholysis step—unlike N-methylolacrylamide, which undergoes premature crosslinking and renders the product unusable [1]. The resulting modified PVAL containing NMMA units can be stored as an uncrosslinked powder or aqueous solution, with controlled crosslinking triggered only in the final dry state using ammonium chloride as catalyst [1]. This latent crosslinking capability enables the manufacture of PVAL films with high resistance to boiling water (sol fraction 0.8%, swelling degree 2.4% w/w demonstrated with the n-butoxymethyl analog; NMMA shows similar performance) [1].

Aqueous Self-Crosslinking Acrylic Emulsions for Architectural Coatings

NMMA's high water solubility (312.8 g/L at 25°C) combined with its self-crosslinking mechanism upon water evaporation [2] makes it an ideal functional comonomer for waterborne acrylic emulsion coatings. The methoxymethyl group enables latent crosslinking that activates only after film formation and water volatilization, imparting superior water resistance and wet scrub resistance to the cured coating [2]. This aqueous processability eliminates the need for organic co-solvents required by less hydrophilic acrylamide derivatives, reducing VOC content in final formulations.

Cellulose Modification for Reactive Textile Finishing

In cellulose modification for textile applications, N-(methoxymethyl)acrylamide provides intermediate reactivity among etherifying agents—positioned between the more reactive N-methylolacrylamide and the less reactive N-methoxymethylmethacrylamide [3]. This reactivity profile allows formulators to achieve controlled introduction of pendent acrylamide double bonds onto cellulose substrates without the processing difficulties associated with excessively rapid reaction kinetics. The acrylamidomethylated cellulose (AMC) produced contains reactive double bonds that remain stable in neutral medium but can be subsequently crosslinked under alkaline conditions [3], enabling durable press and crease-resistant textile finishes.

Hydrogel Synthesis with Eliminated Post-Polymerization Crosslinker Addition

NMMA's intrinsic self-crosslinking functionality enables hydrogel synthesis without separate crosslinking agents, streamlining manufacturing and potentially improving biocompatibility by eliminating residual small-molecule crosslinkers [4]. The methoxymethyl group activates under mild acidic or thermal conditions post-polymerization, forming covalent crosslinks between polymer chains [4]. Copolymerization with stimuli-responsive monomers (e.g., temperature- or pH-sensitive comonomers) yields 'smart' hydrogels for drug delivery and tissue engineering applications [4]. For comparison, non-crosslinking acrylamides such as N-isopropylacrylamide require separate crosslinker addition, increasing formulation complexity and introducing potential cytotoxicity concerns [5].

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